1-(4-bromophenyl)-3-(chloromethyl)-1H-pyrazole
CAS No.: 1468759-86-5
Cat. No.: VC8242031
Molecular Formula: C10H8BrClN2
Molecular Weight: 271.54
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1468759-86-5 |
---|---|
Molecular Formula | C10H8BrClN2 |
Molecular Weight | 271.54 |
IUPAC Name | 1-(4-bromophenyl)-3-(chloromethyl)pyrazole |
Standard InChI | InChI=1S/C10H8BrClN2/c11-8-1-3-10(4-2-8)14-6-5-9(7-12)13-14/h1-6H,7H2 |
Standard InChI Key | NSQYMVNAFKNQBU-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N2C=CC(=N2)CCl)Br |
Canonical SMILES | C1=CC(=CC=C1N2C=CC(=N2)CCl)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 1-(4-bromophenyl)-3-(chloromethyl)-1H-pyrazole consists of a five-membered pyrazole ring substituted with a 4-bromophenyl group at the 1-position and a chloromethyl (-CH2Cl) group at the 3-position. The bromine atom introduces steric and electronic effects, while the chloromethyl group enhances reactivity for further functionalization.
Table 1: Key Molecular Properties
Property | Value |
---|---|
IUPAC Name | 1-(4-bromophenyl)-3-(chloromethyl)-1H-pyrazole |
Molecular Formula | C10H8BrClN2 |
Molecular Weight | 287.54 g/mol |
CAS Number | Not widely reported |
SMILES Notation | Brc1ccc(cc1)n2c(cn2)CCl |
The molecular weight (287.54 g/mol) and halogen content suggest moderate polarity, influencing solubility in organic solvents like dichloromethane or ethyl acetate .
Synthesis and Characterization
Synthetic Routes
Pyrazole derivatives are typically synthesized via cyclocondensation or post-functionalization strategies. For 1-(4-bromophenyl)-3-(chloromethyl)-1H-pyrazole, plausible routes include:
Cyclocondensation Approach
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Hydrazine and 1,3-Diketone Reaction:
Reaction of 4-bromophenylhydrazine with a chloromethyl-substituted 1,3-diketone precursor under acidic conditions yields the pyrazole core. For example, acetophenone derivatives with chloromethyl groups could serve as starting materials . -
Vilsmeier-Haack Formylation:
As demonstrated in analogous syntheses, the Vilsmeier reagent (DMF/POCl3) facilitates formylation of pyrazole intermediates, which may be adapted to introduce chloromethyl groups via subsequent reduction and chlorination .
Post-Functionalization
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Chloromethylation: Direct chloromethylation of a pre-formed pyrazole ring using formaldehyde and hydrochloric acid under Friedel-Crafts conditions .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclocondensation | Hydrazine, HCl, ethanol, reflux | 60–75 |
Chloromethylation | CH2O, HCl, ZnCl2, 50°C | 45–60 |
Reactivity and Functionalization
Nucleophilic Substitution
The chloromethyl group at C3 is susceptible to nucleophilic displacement. For instance:
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Reaction with sodium methoxide yields methoxymethyl derivatives.
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Treatment with amines produces aminomethyl analogs, expanding pharmacological potential .
Cross-Coupling Reactions
The bromine at the 4-position enables Suzuki-Miyaura coupling with boronic acids, facilitating aryl-aryl bond formation. This reactivity is critical for generating libraries of derivatives for drug discovery .
Biological Activities and Applications
Antimicrobial Effects
Chlorinated pyrazoles often display broad-spectrum antimicrobial activity. For example, a derivative with a chloromethyl group demonstrated MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Analogous Compounds
Positional Isomerism
Compared to 3-(4-bromophenyl)-4-(chloromethyl)-1H-pyrazole, the 1-bromo-3-chloromethyl isomer exhibits:
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Enhanced electrophilicity at C3 due to reduced steric hindrance.
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Improved solubility in polar aprotic solvents, facilitating chemical modifications.
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